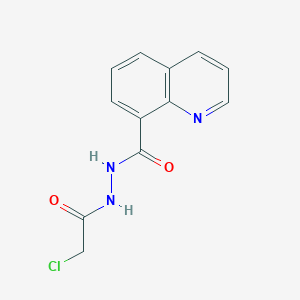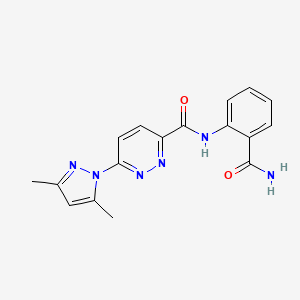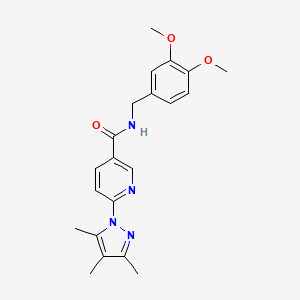![molecular formula C15H17ClN4O B2907145 1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea CAS No. 2034246-05-2](/img/structure/B2907145.png)
1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea, also known as THPP, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. THPP belongs to the class of urea derivatives and has been found to have a wide range of applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, 1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4), which are key regulators of the cell cycle.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea has been found to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the suppression of tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea has several advantages for use in laboratory experiments, including its high purity and stability, as well as its well-defined chemical structure. However, 1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea, including the development of new derivatives with improved pharmacological properties, the investigation of its potential use in combination with other anti-cancer drugs, and the exploration of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea and to determine its potential clinical applications.
Méthodes De Synthèse
The synthesis of 1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea involves the reaction of 2-chloroaniline with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxaldehyde in the presence of a base. The resulting intermediate is then treated with urea to obtain 1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea in high yield and purity.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea has been found to exhibit potent anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c16-12-5-1-2-6-13(12)19-15(21)17-9-11-10-18-20-8-4-3-7-14(11)20/h1-2,5-6,10H,3-4,7-9H2,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYBIMAADVWUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)NC3=CC=CC=C3Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2907064.png)

![N-[6-(cyclohexylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-2-methylpropanamide](/img/structure/B2907066.png)


![(Z)-methyl 2-(2-((2-naphthoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2907072.png)
![N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide](/img/structure/B2907073.png)
![3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2907080.png)
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2907081.png)

![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B2907083.png)

